N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a heterocyclic compound featuring a benzofuran-isoxazole core linked to a pyrrolidone moiety. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen atoms, enhances metabolic stability and binding affinity in medicinal chemistry. The pyrrolidone group contributes to solubility and hydrogen-bonding interactions, which are critical for bioavailability .
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-6-5-12(19-16)17(22)18-9-11-8-15(24-20-11)14-7-10-3-1-2-4-13(10)23-14/h1-4,7-8,12H,5-6,9H2,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFMGGPQRQKFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Derivative: The benzofuran moiety is synthesized through cyclization reactions involving phenol derivatives and acetylenes.
Isoxazole Ring Formation: The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkenes.
Pyrrolidine Carboxamide Formation: The final step involves the coupling of the benzofuran-isoxazole intermediate with a pyrrolidine carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized benzofuran derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Substituted isoxazole products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-oxopyrrolidine, including N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide, exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in cancer cell lines, such as A549 (human lung adenocarcinoma) and other models. The structure-dependent nature of these compounds suggests that modifications can enhance their efficacy against various cancer types .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors critical for cancer cell proliferation. Further studies are necessary to elucidate these pathways and identify potential molecular targets.
Antimicrobial Properties
Broad-Spectrum Activity
this compound has shown activity against multidrug-resistant bacterial strains, including Staphylococcus aureus and other Gram-positive pathogens. This makes it a candidate for developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern .
Case Study: Antimicrobial Efficacy
In a comparative study, various derivatives were tested against resistant strains. Compounds similar to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine demonstrated significant antimicrobial activity, suggesting potential for clinical applications in treating resistant infections .
Antioxidant Effects
The compound's structural features may contribute to its antioxidant properties, which can protect cells from oxidative stress. This aspect is particularly relevant in developing therapeutic agents aimed at diseases where oxidative damage plays a role, such as neurodegenerative disorders .
Industrial Applications
Material Science
In addition to its biological applications, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine can serve as a building block for synthesizing more complex materials and compounds. Its unique molecular structure allows for potential use in creating advanced materials with specific properties tailored for industrial applications.
Mechanism of Action
The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Containing Analogues
The benzofuran moiety is a common structural feature in bioactive compounds. For example, the patented compound (S,E)-3-(6-aminopyridin-3-yl)-N-((5-(4-(3-fluoro-3-methylpyrrolidine-1-carbonyl)phenyl)-7-(4-fluorophenyl)benzofuran-2-yl)methyl)acrylamide () shares the benzofuran core but incorporates additional fluorinated pyrrolidine and acrylamide groups. This compound is designed for cancer treatment, highlighting the role of benzofuran in targeting cellular pathways . In contrast, the target compound’s isoxazole and pyrrolidone groups may influence its selectivity and pharmacokinetics differently.
Isoxazole vs. Pyrazole Derivatives
Isoxazole and pyrazole rings are bioisosteres with distinct electronic properties. describes methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate, which exhibits antimicrobial activity. Pyrazoles, with two adjacent nitrogen atoms, often enhance π-π stacking interactions, whereas isoxazoles (with oxygen and nitrogen) improve metabolic stability due to reduced susceptibility to oxidation . The target compound’s isoxazole may offer superior stability compared to pyrazole derivatives, though this requires empirical validation.
Pyrrolidone vs. Pyrrolidine Moieties
The pyrrolidone group in the target compound differs from the fluorinated pyrrolidine in ’s acrylamide derivative. Pyrrolidones are cyclic amides with increased polarity, improving aqueous solubility, whereas pyrrolidines (saturated amines) may enhance membrane permeability. The 5-oxo group in the target compound could facilitate hydrogen bonding with biological targets, a feature absent in non-oxidized pyrrolidine analogues .
Structural and Functional Data Table
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its effects against various cancer cell lines and multidrug-resistant pathogens.
Chemical Structure
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Known for its diverse biological activities.
- Isoxazole ring : Often associated with pharmacological properties, including anti-inflammatory and anticancer effects.
- Pyrrolidine carboxamide : Contributes to the compound's overall biological profile.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against lung cancer cell lines such as A549. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity Against A549 Cells
| Compound | Viability Reduction (%) | p-value |
|---|---|---|
| N-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl | 67.4 | 0.003 |
| Control (Cisplatin) | 59.5 | <0.0001 |
In vitro studies indicated that this compound significantly reduced the viability of A549 cells compared to untreated controls, suggesting its potential as a therapeutic agent in lung cancer treatment .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Klebsiella pneumoniae | 32 µg/mL |
These findings highlight the compound's potential in treating infections caused by resistant bacteria, which are a significant concern in clinical settings .
Case Studies
-
Case Study on Lung Cancer Treatment :
A recent study investigated the effects of this compound on A549 cells. The results indicated a dose-dependent reduction in cell viability, with notable apoptosis observed through flow cytometry analysis . -
Case Study on Antimicrobial Resistance :
Another study evaluated the compound's efficacy against MRSA strains. The results showed that it not only inhibited growth but also reduced biofilm formation, which is crucial for bacterial persistence and resistance .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
- Benzofuran formation : Electrophilic aromatic substitution or cyclization of substituted phenols.
- Isoxazole cyclization : Using hydroxylamine and α,β-unsaturated ketones under reflux conditions .
- Amide coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) between the isoxazole-benzofuran intermediate and 5-oxopyrrolidine-2-carboxylic acid .
- Key conditions : Dehydrating agents (e.g., POCl₃) for cyclization, inert atmosphere (N₂/Ar) for moisture-sensitive steps, and purification via column chromatography .
Q. How is the structural characterization of this compound performed?
- Methodology :
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., benzofuran protons at δ 6.5–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks .
Q. What biological activities are observed in structural analogs, and how are they assessed?
- Findings :
- Antimicrobial activity : Analogs with benzofuran-isoxazole motifs show inhibition against S. aureus and E. coli via agar dilution assays (MIC: 8–32 µg/mL) .
- Anticancer potential : Pyrazole derivatives exhibit IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) in MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodology :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzofuran ring to enhance electrophilic interactions with target enzymes .
- Bioassays : Test modified analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or cell viability assays (e.g., apoptosis markers in cancer models) .
Q. What crystallographic challenges arise in resolving the compound’s conformation, and how are they addressed?
- Methodology :
- Twinned crystals : Use SHELXD for structure solution and TWINLAW for detwinning .
- Disorder modeling : Refine occupancies of disordered moieties (e.g., pyrrolidone ring) using PART instructions in SHELXL .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?
- Methodology :
- Purity validation : Confirm compound purity (>95%) via HPLC with diode-array detection .
- Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments across multiple cell lines .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) using PyMOL for visualization .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
Q. What are the dominant chemical reactivity pathways (e.g., oxidation/reduction)?
- Methodology :
- Oxidation : Treat with KMnO₄ in acidic conditions to convert pyrrolidone to γ-lactam derivatives .
- Reduction : Use NaBH₄ to reduce the amide carbonyl to a secondary amine, followed by LC-MS analysis of products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
